3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
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Overview
Description
Molecular Structure Analysis
The molecular structure of “3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane” is defined by its molecular formula, C13H17BrN2O. The compound contains a bromopyridinyl group attached to an 8-azabicyclo[3.2.1]octane moiety via an oxygen atom.Scientific Research Applications
Synthesis and Functionalization
The synthesis and functionalization of bicyclic compounds closely related to 3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane have been explored in various studies. For instance, efficient methods for synthesizing azabicyclo octane derivatives from pyroglutamic acid, incorporating amide activation for the reduction and cyclization of nitroenamine intermediates, have been reported. This methodology enables the synthesis of several 3-substituted analogues, highlighting the compound's utility in medicinal chemistry and drug development (Singh et al., 2007).
Chemical Structure and Reactivity
The chemical structure and reactivity of compounds similar to this compound offer insights into their potential applications. Studies on the synthesis of sulfoxides using bromine complexes and the oxidation of sulfides to sulfoxides demonstrate the compound's role in chemical transformations and its potential in synthesizing complex molecular structures (Ōae et al., 1966).
Molecular Frameworks and Drug Design
The unique molecular frameworks of azabicyclo octane derivatives, including this compound, are crucial in drug design. The synthesis of highly functionalized azabicyclo[3.2.1]octane moieties from 3-hydroxy-4-pyrones showcases the versatility of these compounds in producing natural and non-natural tropane alkaloids, indicating their significance in the synthesis of bioactive molecules (Rumbo et al., 1996).
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which is part of the structure of “3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane”, is a central core of the family of tropane alkaloids . These compounds have a wide array of interesting biological activities, and research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Therefore, “this compound” and similar compounds could be of interest in future research.
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-16-10-3-4-11(16)7-12(6-10)17-13-5-2-9(14)8-15-13/h2,5,8,10-12H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZITUKPIGYALGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3=NC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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